

Physical properties of 4-Chloro-2,8-dimethylquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-2,8-dimethylquinoline

Cat. No.: B186857

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-Chloro-2,8-dimethylquinoline**

Abstract

4-Chloro-2,8-dimethylquinoline is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted quinoline, it serves as a versatile building block for the synthesis of more complex molecular architectures with potential biological activities. The precise characterization of its physical and spectral properties is paramount for its effective utilization in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Chloro-2,8-dimethylquinoline**, outlines detailed protocols for its synthesis and characterization, and offers insights grounded in established chemical principles. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently synthesize, purify, and confirm the identity of this compound.

Molecular Identity and Core Physicochemical Properties

4-Chloro-2,8-dimethylquinoline is a solid, aromatic compound belonging to the quinoline family. The presence of a chlorine atom at the C4 position, along with two methyl groups at C2 and C8, defines its reactivity and physical characteristics. The chlorine atom, in particular, is a

key functional handle, susceptible to nucleophilic substitution, making it a valuable intermediate for chemical library synthesis.

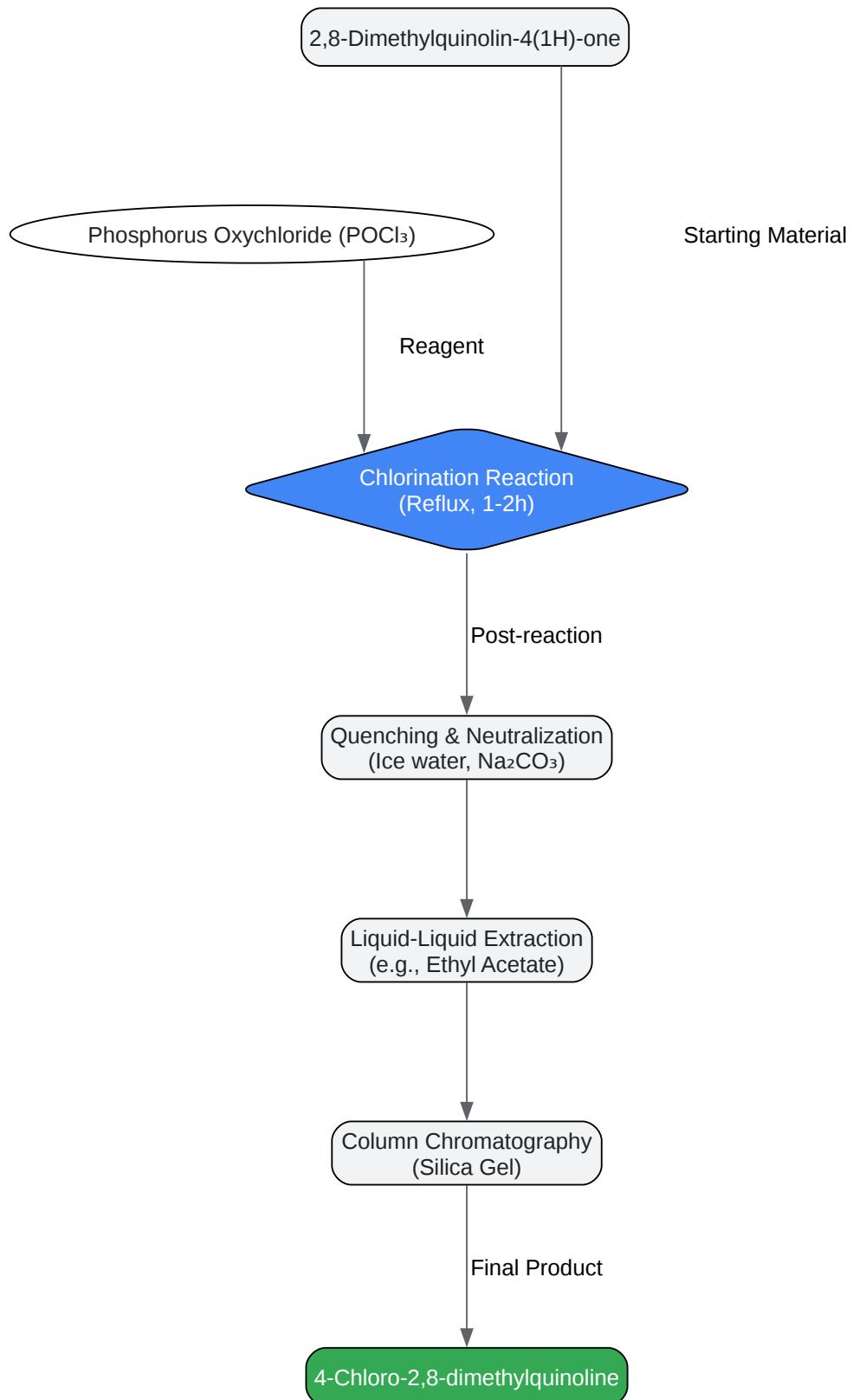
Foundational Data

A summary of the foundational physicochemical and identifying information for **4-Chloro-2,8-dimethylquinoline** is presented in Table 1. This data serves as the primary reference for handling and characterizing the compound.

Property	Value	Source(s)
IUPAC Name	4-chloro-2,8-dimethylquinoline	[1]
CAS Number	32314-39-9	[1] [2]
Molecular Formula	C ₁₁ H ₁₀ ClN	[2] [3]
Molecular Weight	191.66 g/mol	[1] [2]
Physical Form	Solid	[2]
InChI Key	ILOAZUIOTZZIBK-UHFFFAOYSA-N	[1] [2]
Canonical SMILES	Cc1ccccc2c1nc(C)cc2Cl	[1]
Purity (Typical)	≥98%	[1]
LogP (Predicted)	3.38	[1]
Monoisotopic Mass	191.05017 Da	[3]

Discussion of Properties

- Physical State: The compound exists as a solid at standard temperature and pressure, a typical characteristic for substituted quinolines of this molecular weight.[\[2\]](#)
- Solubility: While explicit solubility data is not widely published, its predicted LogP value of 3.38 suggests poor solubility in water and good solubility in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol.[\[1\]](#) This is a critical consideration for reaction setup, purification, and formulation.


- Melting and Boiling Points: Experimental melting and boiling points are not readily available in the literature. For context, the related compound 4-chloroquinoline has a melting point of 28-31 °C and a boiling point of 260-261 °C. The addition of two methyl groups would be expected to increase the boiling point slightly due to increased molecular weight and van der Waals forces.

Synthesis and Purification Workflow

The synthesis of 4-chloroquinolines is a well-established process in organic chemistry. The most reliable and common method involves the chlorination of the corresponding quinolin-4-one precursor. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl_3).

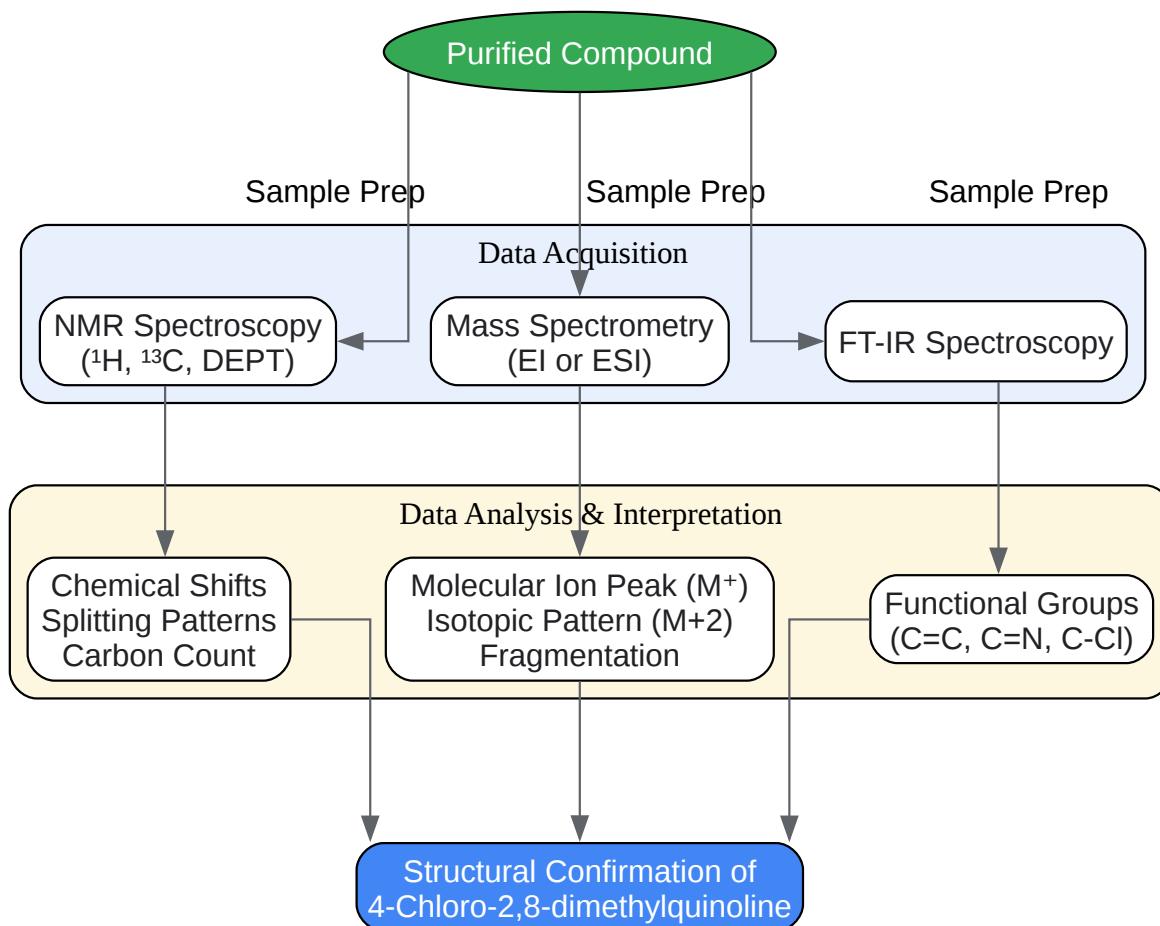
Proposed Synthetic Pathway

The logical precursor for **4-Chloro-2,8-dimethylquinoline** is 2,8-dimethylquinolin-4(1H)-one. The reaction proceeds via the conversion of the ketone/enol tautomer to the chloro-substituted aromatic quinoline.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **4-Chloro-2,8-dimethylquinoline**.

Detailed Experimental Protocol: Synthesis


This protocol is adapted from established procedures for analogous compounds and is designed for robust and verifiable outcomes.[\[4\]](#)

- Step 1: Reaction Setup
 - To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,8-dimethylquinolin-4(1H)-one (0.1 mol).
 - In a fume hood, carefully add phosphorus oxychloride (POCl_3 , ~3 molar equivalents) to the flask. The reaction is exothermic and releases HCl gas.
 - Causality: POCl_3 serves as both the solvent and the chlorinating agent. Using it in excess ensures the reaction goes to completion.
- Step 2: Chlorination
 - Heat the reaction mixture to reflux (approx. 105 °C) using a heating mantle.
 - Maintain reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Self-Validation: TLC analysis (e.g., using a 7:3 hexanes:ethyl acetate mobile phase) provides a direct visual confirmation of the conversion of the polar starting material to the less polar product.
- Step 3: Workup and Neutralization
 - Allow the mixture to cool to room temperature.
 - Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (~200 g). This step must be performed with caution in a fume hood as the quenching of excess POCl_3 is highly exothermic.
 - Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium carbonate (Na_2CO_3) until the pH is ~8. The crude product will often precipitate as a solid.

- Step 4: Extraction and Purification
 - Extract the aqueous mixture three times with ethyl acetate (3 x 100 mL).
 - Combine the organic layers and wash with brine (1 x 100 mL).
 - Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and remove the solvent under reduced pressure to yield the crude product.
 - Purify the crude solid using silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate.
 - Causality: Column chromatography is essential to remove any unreacted starting material and polar byproducts, yielding the high-purity compound required for subsequent applications.
- Step 5: Product Confirmation
 - Collect the pure fractions, combine, and remove the solvent to yield a solid.
 - Confirm the identity and purity of the final product using the spectroscopic methods detailed in Section 3.0.

Spectroscopic and Structural Characterization

Accurate structural elucidation is non-negotiable in chemical research. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides an unambiguous confirmation of the molecular structure of **4-Chloro-2,8-dimethylquinoline**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic confirmation of a chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- Protocol: NMR Sample Preparation & Acquisition
 - Dissolve 5-10 mg of purified **4-Chloro-2,8-dimethylquinoline** in ~0.7 mL of deuterated chloroform (CDCl_3).

- Add tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H , ^{13}C , and DEPT-135 spectra on a 400 MHz (or higher) spectrometer.[\[5\]](#)
- Causality: CDCl_3 is a standard solvent that dissolves the analyte without producing a large interfering proton signal. TMS provides a universal reference point for chemical shifts.
- Expected ^1H NMR Spectrum (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 8.0-8.2	Doublet	1H	H5	Aromatic proton adjacent to the carbocyclic ring fusion, deshielded.
~ 7.5-7.7	Triplet	1H	H6	Aromatic proton coupled to H5 and H7.
~ 7.3-7.5	Doublet	1H	H7	Aromatic proton adjacent to the C8-methyl group.
~ 7.2	Singlet	1H	H3	Isolated aromatic proton on the pyridine ring.
~ 2.7	Singlet	3H	C8-CH ₃	Methyl group on the carbocyclic ring.

| ~ 2.6 | Singlet | 3H | C2-CH₃ | Methyl group on the pyridine ring, deshielded by the nitrogen atom. |

- Expected ¹³C NMR Spectrum (101 MHz, CDCl₃)
 - Aromatic Region (120-155 ppm): Expect 9 distinct signals for the 9 aromatic carbons (C2, C3, C4, C4a, C5, C6, C7, C8, C8a). The carbon bearing the chlorine (C4) and the carbons attached to nitrogen (C2, C8a) will be significantly shifted.
 - Aliphatic Region (20-30 ppm): Expect 2 signals corresponding to the two methyl groups (C2-CH₃ and C8-CH₃).

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about elemental composition, particularly the presence of chlorine.

- Protocol: MS Acquisition
 - Prepare a dilute solution of the sample in methanol or acetonitrile.
 - Introduce the sample into a mass spectrometer via direct infusion (for ESI) or a GC inlet (for EI).
 - Acquire a full scan spectrum.[\[6\]](#)
- Expected Mass Spectrum
 - Molecular Ion (M⁺): The key signature will be a pair of peaks for the molecular ion corresponding to the two major isotopes of chlorine.
 - [M]⁺: m/z ≈ 191 (corresponding to ³⁵Cl, ~75% relative abundance)
 - [M+2]⁺: m/z ≈ 193 (corresponding to ³⁷Cl, ~25% relative abundance)
 - Fragmentation: Common fragmentation patterns for quinolines involve the loss of methyl groups or HCl, which can help confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.

- Protocol: FT-IR Acquisition
 - Obtain a spectrum using either a KBr pellet (mixing a small amount of sample with dry KBr and pressing into a disk) or an Attenuated Total Reflectance (ATR) accessory with the solid sample.[6]
- Expected Absorption Bands
 - 3100-3000 cm⁻¹: Aromatic C-H stretching.
 - 2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl groups.
 - ~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations, characteristic of the quinoline core.
 - ~1100-1000 cm⁻¹: C-Cl stretching vibration.

Crystallographic and Safety Information

Structural Insights from X-ray Crystallography

While the crystal structure for **4-Chloro-2,8-dimethylquinoline** is not publicly available, data from its isomer, 4-Chloro-2,5-dimethylquinoline, reveals important structural characteristics. Molecules of this type are essentially planar, and in the solid state, they arrange in stacks.[4][7] This planarity is a key factor in how quinoline-based molecules can intercalate with DNA or interact with planar active sites in enzymes, a foundational concept in the mechanism of action for many quinoline-based drugs like Chloroquine.[8][9]

Safety and Handling

Proper safety precautions are mandatory when handling any chemical.

- Hazard Classification: This compound is classified as an acute oral toxicant (Acute Tox. 4) and can cause serious eye damage (Eye Dam. 1).[2]

- Recommended PPE: Always handle **4-Chloro-2,8-dimethylquinoline** in a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

4-Chloro-2,8-dimethylquinoline is a valuable chemical intermediate whose physical and spectral properties are consistent with its structure as a substituted aromatic heterocycle. This guide provides a robust framework for its synthesis, purification, and comprehensive characterization. The detailed protocols for NMR, MS, and FT-IR analysis enable researchers to unambiguously confirm the identity and purity of the compound, ensuring the integrity of their subsequent research in drug discovery and materials science. By understanding the causality behind the experimental choices and employing these self-validating workflows, scientists can confidently utilize this versatile molecular building block.

References

- El-Dean, A. M. K., Geies, A. A., & Badr, M. Z. A. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. *Molecules*, 3(4), 84-93.
- PubChem. (n.d.). 4-Chloro-2-methylquinoline. National Center for Biotechnology Information.
- PubChem. (n.d.). 4,8-Dimethylquinoline. National Center for Biotechnology Information.
- Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. *Canadian Journal of Chemistry*.
- PubChemLite. (n.d.). **4-chloro-2,8-dimethylquinoline** (C11H10ClN).
- Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. *Acta Crystallographica Section E: Crystallographic Communications*, 66(8), o2020.
- Prabha, K., Vennila, K. N., Rajendra Prasad, K. J., & Velmurugan, D. (2010). 4-Chloro-2,5-dimethylquinoline. *Acta Crystallographica Section E: Structure Reports Online*, 66(Pt 8), o2020.
- ResearchGate. (n.d.). Synthesis of 4-chloro-2,6-dimethylquinoline.
- Mills, M. S., & Eilert, D. (2021). Spectroscopy Data for Undergraduate Teaching. *Journal of Chemical Education*, 98(10), 3369-3373.
- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

- American Elements. (n.d.). Chloroquine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-Chloro-2,8-dimethylquinoline AldrichCPR 32314-39-9 [sigmaaldrich.com]
- 3. PubChemLite - 4-chloro-2,8-dimethylquinoline (C11H10ClN) [pubchemlite.lcsb.uni.lu]
- 4. 4-Chloro-2,5-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.eric.ed.gov [files.eric.ed.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. americanelements.com [americanelements.com]
- To cite this document: BenchChem. [Physical properties of 4-Chloro-2,8-dimethylquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b186857#physical-properties-of-4-chloro-2-8-dimethylquinoline\]](https://www.benchchem.com/product/b186857#physical-properties-of-4-chloro-2-8-dimethylquinoline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com